Ethyl 2-(3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H21N3O2 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
ethyl 2-(3,5-dimethyl-4-pyrrolidin-2-ylpyrazol-1-yl)acetate |
InChI |
InChI=1S/C13H21N3O2/c1-4-18-12(17)8-16-10(3)13(9(2)15-16)11-6-5-7-14-11/h11,14H,4-8H2,1-3H3 |
InChI Key |
CRMFBRALCFVUGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)C2CCCN2)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for Pyrazole Core Formation
The pyrazole ring is constructed via cyclocondensation reactions between hydrazines and diketones or ketoesters. For example, ethyl acetoacetate reacts with substituted hydrazines under reflux to form 3,5-dimethylpyrazole intermediates. In one protocol, lithium hexamethyldisilazide (LiHMDS) deprotonates ethyl acetoacetate at -78°C, enabling nucleophilic attack by tert-butyl bromoacetate to install the acetate sidechain. Regioselectivity is ensured by steric and electronic effects, directing substitution to the 4-position of the pyrazole.
Key Reaction Conditions :
Optimization of Alkylation and Esterification
Ethyl Acetate Sidechain Installation
The ethyl acetate group is appended via alkylation. In a representative method, the pyrazole intermediate is treated with ethyl bromoacetate in the presence of NaH as a base:
Optimization Insights :
One-Pot Synthesis Strategies
Recent advances enable telescoped reactions to reduce purification steps. For instance, in situ generation of the pyrazole core followed by immediate alkylation in THF improves efficiency. A one-pot protocol reported by Harigae et al. achieves 68–99% yield by combining terminal alkynes, aldehydes, and hydrazines with molecular iodine.
Purification and Analytical Validation
Chromatographic Techniques
Preparative HPLC and column chromatography are critical for isolating high-purity product. In a case study, the racemic mixture of a precursor was resolved using a Chiralcel OD-H column with 5% isopropanol/hexane, achieving >99% enantiomeric excess.
Purification Data :
| Step | Conditions | Purity |
|---|---|---|
| Initial Column | 0–25% EtOAc/cyclohexane gradient | 90% |
| Secondary Chromatography | 0–50% TBME/cyclohexane | 98% |
Spectroscopic Characterization
-
NMR : NMR (400 MHz, CDCl₃) displays signals at δ 1.25 (t, 3H, CH₂CH₃), 2.15 (s, 6H, CH₃), and 4.15 (q, 2H, OCH₂).
-
MS : Molecular ion peak at m/z 251.32 [M+H]⁺ confirms the molecular weight.
Challenges and Mitigation Strategies
Regioselectivity Issues
Competing substitution at the 3- and 5-positions of the pyrazole can occur. Steric bulk from the 3,5-dimethyl groups favors 4-substitution, but electron-withdrawing groups (e.g., nitro) may require adjusted conditions.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester moiety undergoes hydrolysis under basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or introducing functional groups for further derivatization.
Example :
Hydrolysis of ethyl ester 17 (a structural analogue) to carboxylic acid 18 using lithium hydroxide:
textEthyl ester (17) → Lithium hydroxide (THF/H₂O, rt, overnight) → Carboxylic acid (18)
| Parameter | Value |
|---|---|
| Reagents | LiOH, THF/H₂O (1:1) |
| Temperature | Room temperature |
| Reaction Time | 12–18 hours |
| Purification Method | Mass-directed HPLC |
Transesterification
The ethyl ester group participates in transesterification reactions when treated with alcohols under basic or nucleophilic conditions.
Example :
Conversion of ethyl ester 39 to methyl ester 40 via methanolic ammonia:
textEthyl ester (39) + NH₃/MeOH → Methyl ester (40)
Notable Observation : Direct transesterification led to side reactions, necessitating alternative routes for amide formation .
Alkylation Reactions
The pyrazole nitrogen and pyrrolidine ring can act as nucleophiles in alkylation reactions.
Example :
Methylation of pyrimidin-4-ol derivative 2 using methyl iodide:
text**2** + CH₃I → K₂CO₃, DMF, reflux → Methylated product **11**
Conditions :
Heterocyclic Ring Functionalization
The pyrrolidine and pyrazole rings enable further modifications:
Pyrazole Ring Reactivity
-
The 1H-pyrazole core can undergo electrophilic substitution at the nitrogen or carbon positions, though steric hindrance from the 3,5-dimethyl groups may limit reactivity.
Pyrrolidine Ring Modifications
-
The pyrrolidine substituent’s secondary amine can participate in acylation or oxidation reactions, though specific examples for this compound are not explicitly documented in available literature.
Synthetic Challenges and Side Reactions
-
Side Reaction in Direct Synthesis : Attempted direct synthesis of compound 42 from acrylates led to documented side reactions, requiring alternative pathways such as dehydration of intermediate 41 .
-
Purification Requirements : Reactions often necessitate chromatography (e.g., flash column with MeOH/DCM gradients) or recrystallization due to byproduct formation .
Reaction Optimization Insights
Key parameters for successful transformations include:
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Ethyl 2-(3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetate has been evaluated for its effectiveness against various bacterial strains. In studies, compounds similar to this have shown promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
Table 1: Comparative Antimicrobial Activity
| Compound | Activity Level | Reference |
|---|---|---|
| This compound | Moderate | |
| Standard Antibiotics (e.g., Penicillin) | High | |
| Other Pyrazole Derivatives | Variable |
Anti-inflammatory Properties
Pyrazole derivatives are also known for their anti-inflammatory effects. This compound has been tested in animal models for its ability to reduce inflammation. Results from studies suggest that this compound may exhibit comparable efficacy to established anti-inflammatory drugs.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Activity Level | Reference |
|---|---|---|
| Indomethacin | High | |
| This compound | Comparable | |
| Other Pyrazole Derivatives | Variable |
Anticancer Potential
The pyrazole ring system has been associated with anticancer activity. This compound may possess the ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Research is ongoing to elucidate its specific mechanisms of action in cancer cells.
Table 3: Anticancer Activity Overview
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Breast Cancer | Apoptosis Induction | |
| Other Pyrazole Derivatives | Various Tumors | Variable Mechanisms |
Research Findings and Case Studies
Numerous studies have highlighted the pharmacological potential of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections .
- Anti-inflammatory Mechanism : In a model of carrageenan-induced paw edema in rats, this compound showed a marked reduction in inflammation compared to control groups .
- Anticancer Studies : Preliminary findings indicate that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways .
Mechanism of Action
The mechanism of action of Ethyl 2-(3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Pyrrolidine vs. In contrast, the nitro group in CAS 5679-18-5 introduces electron-withdrawing effects, increasing electrophilicity but possibly reducing stability under reducing conditions .
- Amino and Phenyl Modifications: The dihydrochloride salt of CAS 1051366-59-6 exhibits improved aqueous solubility compared to the neutral target compound, while the phenyl ring enhances aromatic interactions .
Molecular Weight and Pharmacokinetics
The target compound’s higher molecular weight (251.32 g/mol) compared to simpler analogs (e.g., 182.22 g/mol for CAS 10199-60-7) may influence its pharmacokinetic properties, such as membrane permeability and metabolic clearance .
Q & A
Q. What are the optimized synthetic routes for Ethyl 2-(3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetate, and how do reaction conditions influence product yields?
A common method involves alkylation of pyrazole precursors with ethyl 2-bromoacetate. For example, in a DMSO solvent system, cesium carbonate (1.2 equiv) acts as a base, enabling nucleophilic substitution at 0–21°C over 16 hours, yielding ~70% of the target compound after purification via flash chromatography (cyclohexane/ethyl acetate gradient). Side products (e.g., regioisomers) may form due to competing alkylation sites, necessitating careful monitoring by TLC and column chromatography . Alternative routes using potassium carbonate in DMF at ambient temperature (e.g., for analogous pyrazole-acetate derivatives) highlight solvent/base effects on regioselectivity and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- 1H/13C NMR : Identify pyrazole ring protons (δ ~6.5–7.5 ppm for aromatic H), pyrrolidine protons (δ ~1.5–3.5 ppm), and ethyl acetate groups (δ ~1.2–4.2 ppm). Splitting patterns (e.g., doublets for pyrazole C–H) confirm substitution patterns .
- ESI-MS : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to rule out impurities .
- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., amino-pyrazole interactions observed in similar structures) .
Q. How can researchers address low yields during purification, and what solvent systems are effective?
Low yields often stem from byproduct formation (e.g., regioisomers or unreacted starting materials). Dry-loading the crude product onto Celite before flash chromatography improves separation efficiency. Gradient elution (e.g., 0–40% ethyl acetate in cyclohexane) resolves closely related compounds, while recrystallization from DMF/EtOH (1:1) enhances purity for crystalline derivatives .
Advanced Research Questions
Q. What computational or experimental strategies resolve contradictions in proposed reaction mechanisms for pyrazole-acetate derivatives?
Conflicting mechanistic hypotheses (e.g., SN1 vs. SN2 alkylation) can be tested via kinetic studies (varying base strength) or isotopic labeling (18O tracking in ester groups). DFT calculations on transition-state energies for analogous reactions (e.g., triazole-pyrazole hybrids) provide insights into steric/electronic effects of the pyrrolidine substituent .
Q. How does the pyrrolidine substituent influence the compound’s conformational stability and intermolecular interactions?
X-ray data for related pyrazole-pyrrolidine structures reveal that the pyrrolidine ring adopts an envelope conformation, with hydrogen bonds between the pyrazole N–H and ester carbonyl groups stabilizing the crystal lattice. Variable-temperature NMR (VT-NMR) in CDCl3 can probe dynamic conformational changes in solution .
Q. What strategies mitigate challenges in crystallizing this compound for structural validation?
- Co-crystallization : Use of hydrogen-bond donors (e.g., benzoic acid) to template molecular packing.
- Solvent screening : High-polarity solvents (DMF/EtOH) promote nucleation.
- SHELX refinement : Leverage SHELXL’s robust algorithms for handling twinning or disorder in crystals, common with flexible pyrrolidine moieties .
Q. How can researchers correlate synthetic modifications (e.g., substituent variations) with biological activity in preclinical studies?
Structure-activity relationship (SAR) studies on analogous compounds (e.g., chloroacetamide-pyrazole derivatives) suggest that electron-withdrawing groups on the pyrazole enhance bioactivity. In vitro assays (e.g., enzyme inhibition) paired with molecular docking (using AutoDock Vina) identify key binding interactions (e.g., hydrogen bonds with the acetate ester) .
Methodological Notes
- Contradiction Analysis : Conflicting NMR data (e.g., unexpected splitting) may arise from rotameric equilibria; use low-temperature NMR or NOESY to confirm .
- Scale-Up Considerations : Replace Cs2CO3 with cheaper K2CO3 in DMF for cost-effective large-scale synthesis, but expect longer reaction times (~24 hours) .
- Troubleshooting Crystallography : For poorly diffracting crystals, try microseeding or dehydrating samples with molecular sieves prior to setup .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
